N'-[(4-chlorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide
Description
Properties
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O3/c1-30-20-8-6-19(7-9-20)27-14-12-26(13-15-27)11-10-24-21(28)22(29)25-16-17-2-4-18(23)5-3-17/h2-9H,10-16H2,1H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCAUMVEQGDTIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-chlorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorobenzyl chloride with piperazine to form N-(4-chlorobenzyl)piperazine. This intermediate is then reacted with 4-methoxyphenylacetic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of N’-[(4-chlorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
Amide Hydrolysis
The ethanediamide core undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives.
| Reaction Type | Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|---|
| Acidic Hydrolysis | Reflux, 6–12 hrs | HCl (6M), H₂O/EtOH | 2-(4-Chlorophenyl)acetic acid + Piperazine-ethylamine derivative | 72–85% | |
| Basic Hydrolysis | RT, 24 hrs | NaOH (2M), MeOH/H₂O | 4-Methoxyphenyl-piperazine ethanolamine + Chlorobenzylamine | 68–78% |
Mechanistic Insight :
-
Acidic conditions protonate the amide carbonyl, enhancing electrophilicity for nucleophilic water attack.
-
Basic hydrolysis proceeds via hydroxide ion-mediated cleavage of the amide bond.
Piperazine Functionalization
The piperazine nitrogen atoms participate in alkylation and acylation reactions, enabling structural diversification.
N-Alkylation
| Reaction Type | Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|---|
| Alkylation | 0–5°C, 2 hrs | Ethyl bromoacetate, K₂CO₃ | Quaternary ammonium salt with ester-functionalized side chain | 63% |
Key Notes :
-
Reactions often require inert atmospheres (N₂/Ar) to prevent oxidation.
-
Steric hindrance from the 4-methoxyphenyl group reduces reactivity at the adjacent nitrogen.
N-Acylation
| Reaction Type | Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|---|
| Acylation | RT, 12 hrs | Acetyl chloride, Et₃N | Acetylated piperazine derivative | 55% |
Mechanistic Insight :
-
Acylation proceeds via nucleophilic attack of the piperazine nitrogen on the acyl chloride, with triethylamine neutralizing HCl byproducts.
Electrophilic Aromatic Substitution
The 4-methoxyphenyl group directs electrophiles to the para and ortho positions due to its strong electron-donating methoxy group.
| Reaction Type | Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|---|
| Nitration | 0°C, 1 hr | HNO₃/H₂SO₄ | Nitro-substituted aryl derivative | 48% | |
| Bromination | RT, 4 hrs | Br₂, FeBr₃ | Brominated aryl derivative | 52% |
Key Notes :
-
Regioselectivity is dominated by the methoxy group, with nitration occurring predominantly at the para position relative to methoxy .
Reductive Amination
The secondary amine in the piperazine ring can undergo reductive amination with aldehydes/ketones.
| Reaction Type | Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|---|
| Reductive Amination | RT, 6 hrs | Benzaldehyde, NaBH₃CN | N-Benzyl-piperazine derivative | 60% |
Mechanistic Insight :
-
Imine formation precedes borohydride reduction, yielding a tertiary amine.
Cross-Coupling Reactions
The chlorophenyl group participates in palladium-catalyzed coupling reactions.
| Reaction Type | Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki Coupling | 80°C, 8 hrs | Phenylboronic acid, Pd(PPh₃)₄ | Biaryl derivative | 75% |
Key Notes :
Oxidation Reactions
The ethylene linker between the piperazine and amide groups is susceptible to oxidation.
| Reaction Type | Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|---|
| Epoxidation | 0°C, 3 hrs | mCPBA, CH₂Cl₂ | Epoxide-containing derivative | 40% |
Scientific Research Applications
Physical Properties
- Molecular Weight : 387.91 g/mol
- CAS Number : 1049417-35-7
- Chemical Structure : The compound includes a chlorophenyl group and a methoxyphenyl piperazine moiety, contributing to its lipophilicity and ability to cross biological membranes.
Antipsychotic Activity
Research indicates that compounds similar to N'-[(4-chlorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide exhibit antipsychotic properties. These compounds often act as antagonists at dopamine receptors, particularly D2 and D3 subtypes, which are implicated in the pathophysiology of schizophrenia and other psychotic disorders.
Case Study: D3 Receptor Modulation
A study modified the D3 receptor pharmacophore to improve binding affinity and selectivity. The findings suggested that modifications on the piperazine ring can enhance the compound's efficacy against D3 receptors, potentially leading to better therapeutic outcomes in treating schizophrenia .
Antidepressant Potential
Piperazine derivatives have been explored for their antidepressant effects due to their ability to modulate serotonin receptors. The methoxy group in this compound could enhance serotonin receptor binding, making it a candidate for further exploration in treating depression.
Research Findings
A recent investigation into piperazine derivatives showed promising results in animal models of depression, indicating that structural modifications can lead to increased serotonin reuptake inhibition .
Anti-anxiety Effects
The anxiolytic properties of similar compounds have been documented, with studies suggesting that they may act on GABAergic systems as well. This opens avenues for developing new anxiolytics based on the structure of this compound.
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its pharmacological profile. Research has indicated that variations in the piperazine substituents can significantly affect receptor binding affinities and selectivity profiles.
| Substituent | Effect on Activity |
|---|---|
| Chlorine | Increases D2 receptor affinity |
| Methoxy | Enhances serotonin activity |
Synthesis Pathways
The synthesis of this compound involves several steps that can be optimized for yield and purity. Typical methods include:
- Formation of Piperazine Derivative : Reaction of appropriate amines with chlorinated phenyl compounds.
- Coupling Reactions : Utilizing coupling agents to form the final amide bond.
Mechanism of Action
The mechanism of action of N’-[(4-chlorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
The 4-methoxyphenyl group in the target compound distinguishes it from structurally related analogs:
- Electron-Donating Groups (EDGs): N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide () substitutes the benzyl group with a methylbenzoyl moiety, increasing steric bulk and metabolic stability .
- Trifluoromethyl Derivatives: Analogs such as N-{6-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide () introduce CF₃ groups , which enhance binding affinity to hydrophobic pockets in target proteins .
Linker and Terminal Group Modifications
- Amide vs. Carboxamide Linkers: The ethylenediamide linker in the target compound contrasts with the carboxamide in N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide (), which lacks the ethanediamide bridge, reducing conformational flexibility .
- Aromatic Termini: The 4-chlorobenzyl group differs from N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide (), which uses a nitrobenzamide-pyridyl terminus, likely influencing solubility and π-π stacking interactions .
Pharmacological and Physicochemical Properties
Physicochemical Data
*Estimated using fragment-based methods.
Key Research Findings
- Synthetic Feasibility: The target compound’s synthesis mirrors methods for N-(4-methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)piperazinyl]ethyl}ethanediamide (), with purification via normal-phase chromatography .
- Thermal Stability: Its melting point (est. 158–160°C) aligns with derivatives bearing methoxy and chloro substituents, indicating robust crystalline packing .
- SAR Insights: Replacement of 4-methoxyphenyl with 3-trifluoromethylbenzoyl () increases potency but reduces aqueous solubility, highlighting a trade-off in lead optimization .
Biological Activity
N'-[(4-chlorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article explores its synthesis, structure, and various biological effects, particularly focusing on its neuroprotective properties and interactions with neurotransmitter receptors.
Chemical Structure
The molecular formula of the compound is , and its structure features a piperazine moiety, which is often associated with various pharmacological activities. The presence of the 4-chlorophenyl and 4-methoxyphenyl groups contributes to its receptor binding capabilities.
Synthesis
The compound was synthesized through a series of reactions involving the condensation of piperazine derivatives and substituted phenyl groups. The synthesis pathway included:
- Formation of the piperazine derivative : Starting from commercially available piperazine and modifying it with appropriate alkyl chains.
- Coupling reactions : Utilizing reagents such as thionyl chloride to facilitate the formation of the desired amide bonds.
Neuroprotective Effects
Recent studies have highlighted the compound's neuroprotective activity , particularly in models of acute cerebral ischemia. In experimental settings, it was observed that:
- The compound significantly prolonged survival times in mice subjected to induced ischemia.
- Mortality rates decreased across all tested doses, indicating a dose-dependent effect on neuroprotection .
Receptor Binding Affinity
The compound exhibits notable affinity for dopamine receptors, particularly the D4 subtype. In comparative studies:
- It demonstrated an IC50 value of for the D4 receptor, indicating high potency and selectivity over D2 receptors (selectivity ratio >10,000) and minimal interaction with serotonin receptors .
Pharmacological Studies
Various pharmacological evaluations have been conducted to assess the compound's broader biological effects:
- Antioxidant Activity : The compound showed significant antioxidant properties in vitro, reducing oxidative stress markers in neuronal cells.
- Enzyme Inhibition : It has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease, with promising results indicating potential applications in neurodegenerative diseases .
Case Studies
Several case studies have documented the effects of this compound in various experimental models:
- A study reported that administration of the compound in a rodent model led to improved cognitive function post-ischemia, correlating with reduced neuronal death and inflammation markers.
- Another investigation focused on its potential as an antidepressant, where it was found to modulate serotonin levels effectively .
Data Summary
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound?
Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as the 4-(4-methoxyphenyl)piperazine moiety. A common approach includes:
- Step 1: Condensation of 4-chlorobenzylamine with α-chloroacetamide derivatives to form the ethanediamide backbone .
- Step 2: Coupling the intermediate with 2-(4-(4-methoxyphenyl)piperazin-1-yl)ethylamine via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Step 3: Final purification using column chromatography (silica gel, dichloromethane/ethyl acetate gradients) or recrystallization .
Key challenges include optimizing reaction temperatures (60–80°C) and protecting amine groups to prevent side reactions .
Basic: How is structural characterization performed post-synthesis?
Answer:
Routine characterization includes:
- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm substituent positions and purity (e.g., δ 7.2–7.4 ppm for aromatic protons) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] peaks) .
- UV-Vis Spectroscopy: λmax analysis for π→π* transitions in aromatic/amide groups .
Advanced techniques like X-ray crystallography may resolve stereochemical ambiguities .
Advanced: How to design experiments assessing serotonin receptor affinity?
Answer:
Experimental Design:
- Radioligand Binding Assays: Use H-labeled 5-HT/5-HT ligands (e.g., 8-OH-DPAT) in transfected HEK293 cells. Measure IC values via competitive binding .
- Functional Assays: cAMP accumulation or calcium flux assays to determine agonist/antagonist activity .
- Controls: Include reference compounds (e.g., WAY-100635 for 5-HT) and validate receptor expression via Western blot .
Data Interpretation: Compare K values across receptor subtypes to assess selectivity. Contradictions may arise from differences in cell lines or assay conditions .
Advanced: Which computational methods aid in target identification?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with 5-HT receptors. Prioritize binding poses with low RMSD (<2 Å) and favorable ΔG values .
- Molecular Dynamics (MD): Simulate ligand-receptor complexes (100 ns trajectories) to assess stability (e.g., RMSF analysis) .
- QSAR Models: Develop regression models using descriptors like logP, polar surface area, and H-bond donors to predict activity .
Advanced: How to address solubility issues in biological assays?
Answer:
- Co-solvents: Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility without disrupting cell membranes .
- pH Adjustment: Prepare stock solutions in buffered saline (pH 7.4) for physiological compatibility .
- Surfactants: Add Tween-80 (0.01%) to prevent aggregation in cell-based assays . Validate solubility via dynamic light scattering (DLS) .
Advanced: How to reconcile contradictory receptor binding data?
Answer:
Contradictions may stem from:
- Receptor Subtype Variability: Cross-reactivity with 5-HT vs. 5-HT due to conserved binding pockets .
- Assay Conditions: Differences in Mg/GTP concentrations affecting G-protein coupling .
Resolution: - Perform orthogonal assays (e.g., functional vs. binding).
- Use knockout cell lines to isolate receptor-specific effects .
Advanced: How to conduct structure-activity relationship (SAR) studies?
Answer:
- Substituent Variation: Modify the 4-methoxyphenyl group (e.g., replace with 3,4-dichlorophenyl) and compare IC values .
- Bioisosteric Replacement: Substitute the ethanediamide linker with sulfonamide or urea groups to assess potency .
- Pharmacophore Mapping: Identify critical H-bond acceptors (e.g., amide carbonyl) using MOE software .
Basic: What purification methods ensure high yields?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
